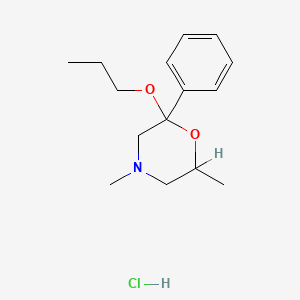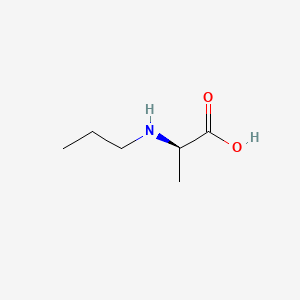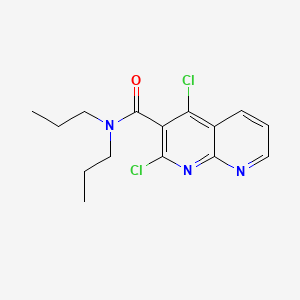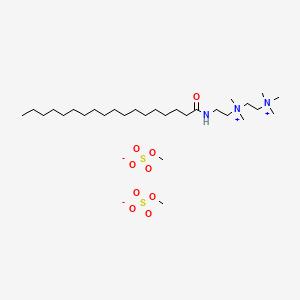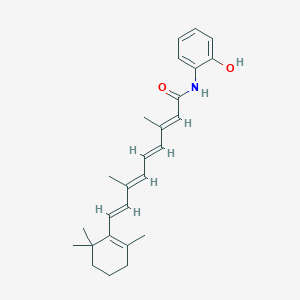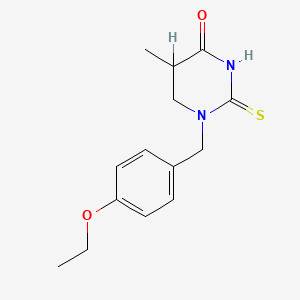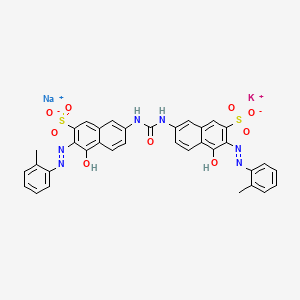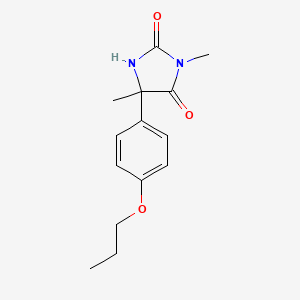
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol typically involves the reaction of dimethylamine with ethylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{(CH}_3\text{)_2NH + CH}_2\text{CH}_2\text{O} \rightarrow \text{(CH}_3\text{)_2NCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous fixed-bed reactor. The process involves the amination of ethylene glycol by dimethylamine on alumina-supported copper catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol exerts its effects is primarily through its role as a precursor to acetylcholine. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive functions . The compound interacts with acetylcholine receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaminoethanol: Shares similar functional groups and is also a precursor to acetylcholine.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with similar functional groups and applications.
Uniqueness
What sets 2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol apart is its specific structure, which allows for unique interactions in chemical reactions and biological systems. Its dual functional groups (amine and alcohol) provide versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
84642-65-9 |
|---|---|
Molekularformel |
C9H22N2O |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]ethanol |
InChI |
InChI=1S/C9H22N2O/c1-9(2,8-11(3)4)7-10-5-6-12/h10,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
SATBRZBUHWPNPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCCO)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


